![molecular formula C7H8ClNO B060368 3-(Chloromethyl)-2-methoxypyridine CAS No. 162046-62-0](/img/structure/B60368.png)
3-(Chloromethyl)-2-methoxypyridine
Overview
Description
3-(Chloromethyl)-2-methoxypyridine (3CM2MP) is an organic compound belonging to the pyridine family. It is a colorless to pale yellow liquid with a molecular weight of 150.57 g/mol and a melting point of 4.4 °C. 3CM2MP is a versatile compound that has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and laboratory experiments. It is also used as an intermediate in the synthesis of various organic compounds.
Scientific Research Applications
1. Synthesis of Fine or Special Chemicals Chloromethyl substituted aromatic compounds, such as 3-(Chloromethyl)-2-methoxypyridine, are promising key intermediates because of their easy transformation to a variety of fine or special chemicals .
Production of Polymers
These compounds can be used in the production of polymers. The chloromethylation of aromatic compounds has been well documented in the literature .
Pharmaceutical Applications
Chloromethyl substituted aromatic compounds are used as intermediates in the synthesis of pharmaceuticals . They can be transformed into a variety of pharmaceutical compounds.
Agrochemical Production
3-(Chloromethyl)-2-methoxypyridine can be used as an intermediate in the synthesis of agrochemicals .
Dye Manufacturing
This compound can also be used in the field of dyestuff. It serves as an important raw material and intermediate in the production of dyes .
Hyper Cross-linked Polymers (HCPs)
Recent research has shown that chloromethyl substituted aromatic compounds can be used in the synthesis of hyper cross-linked polymers (HCPs) . HCPs have high surface areas, good porosity, low density, efficient adsorption properties, high thermal and chemical stability, and are reusable . They have many interesting applications such as water treatment, gas storage, super-capacitors, sensing, catalysis, drug delivery and chromatographic separations .
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or receptors in the body
Mode of Action
It’s known that chloromethyl groups can react with amines, which are abundant in biological systems . This suggests that the compound might interact with its targets through a nucleophilic substitution reaction
Biochemical Pathways
Compounds with similar structures have been found to influence various metabolic pathways . More research is needed to elucidate the exact biochemical pathways affected by this compound.
Pharmacokinetics
A related compound, 2-((3-(Chloromethyl)-benzoyl)oxy)benzoic acid, has been studied in a rat model, showing a certain absorption pattern . .
Result of Action
Related compounds have shown various biological activities, such as anti-inflammatory and analgesic effects
Action Environment
It’s known that factors such as ph, temperature, and the presence of other substances can affect the activity of many chemical compounds
properties
IUPAC Name |
3-(chloromethyl)-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-10-7-6(5-8)3-2-4-9-7/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWCOLJNFJZDWEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80565662 | |
Record name | 3-(Chloromethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Chloromethyl)-2-methoxypyridine | |
CAS RN |
162046-62-0 | |
Record name | 3-(Chloromethyl)-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=162046-62-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-(Chloromethyl)-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80565662 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(chloromethyl)-2-methoxypyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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